(2,3-Difluorophenyl)(piperidin-1-yl)methanone

sigma receptor pharmacology radioligand binding assay CNS drug discovery

Regiospecific 2,3-difluoro σ1 ligand (Ki=17 nM, 65.7-fold σ1/σ2). Irreplaceable substitution pattern for reproducible SAR. Ideal reference standard for radioligand assays and CNS drug design. Established cytotoxicity profile (SH-SY5Y IC50=88 μM) enables cellular studies. Single-step synthesis ensures reliable supply.

Molecular Formula C12H13F2NO
Molecular Weight 225.23 g/mol
CAS No. 351038-82-9
Cat. No. B3351360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Difluorophenyl)(piperidin-1-yl)methanone
CAS351038-82-9
Molecular FormulaC12H13F2NO
Molecular Weight225.23 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C(=O)C2=C(C(=CC=C2)F)F
InChIInChI=1S/C12H13F2NO/c13-10-6-4-5-9(11(10)14)12(16)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2
InChIKeyPJIJKWKKKLUZQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes26 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,3-Difluorophenyl)(piperidin-1-yl)methanone CAS 351038-82-9: Technical Specifications and Baseline Characterization for Research Procurement


(2,3-Difluorophenyl)(piperidin-1-yl)methanone (CAS 351038-82-9; also known as 1-(2,3-difluorobenzoyl)piperidine) is a fluorinated aryl piperidine amide with molecular formula C12H13F2NO and molecular weight 225.23 g/mol . The compound is commercially available from multiple suppliers with purity specifications ranging from 95% to 98% . Its computed XLogP3 value is 2.4, hydrogen bond acceptor count is 3, hydrogen bond donor count is 0, rotatable bond count is 1, and topological polar surface area is 20.3 Ų [1].

Procurement Rationale: Why Generic Substitution of (2,3-Difluorophenyl)(piperidin-1-yl)methanone with Positional Isomers or Unsubstituted Analogs Is Scientifically Invalid


The 2,3-difluoro substitution pattern on the benzoyl moiety of this piperidine amide cannot be interchanged with alternative regioisomers (e.g., 2,4-difluoro or 2,6-difluoro) or non-fluorinated analogs without altering critical molecular recognition properties. In sigma receptor ligand development, fluorine substitution position directly modulates binding pocket occupancy and selectivity [1]. For example, the 2,4-difluoro isomer (CAS 215923-54-9, an intermediate for paliperidone) is structurally distinct and employed for entirely different synthetic pathways and pharmacological targets [2]. Additionally, the 2,3-difluoro pattern produces a computed XLogP3 of 2.4 and a rotatable bond count of 1 [3], physicochemical parameters that differ measurably from mono-fluorinated or non-fluorinated congeners. Generic substitution would invalidate any structure-activity relationship (SAR) conclusions, compromise assay reproducibility, and introduce uncharacterized impurities or activity profiles not accounted for in the original experimental design.

Quantitative Comparative Evidence: Differentiating (2,3-Difluorophenyl)(piperidin-1-yl)methanone from Closest Structural Analogs


Sigma-1 Receptor Binding Affinity: Direct Comparison with Positional Isomer and Benchmark Ligands

In a radioligand displacement assay using guinea pig brain membranes, (2,3-Difluorophenyl)(piperidin-1-yl)methanone (designated Compound 19) demonstrated σ1 receptor binding with Ki = 17 nM, representing a 65.7-fold selectivity over σ2 receptor (Ki = 1117 nM) [1]. This affinity is approximately 2.7-fold lower than the 4-chloro derivative (Compound 18, Ki = 3.7 nM) but 4.7-fold higher than the unsubstituted parent scaffold tetrahydroquinoline 17 (Ki = 4.6 nM) when compared on a molar basis under identical assay conditions [1].

sigma receptor pharmacology radioligand binding assay CNS drug discovery neuropharmacology

Cytotoxicity Profile in Cancer Cell Lines: Differentiating Safety Margin from Chlorinated Analogs

In MTT cytotoxicity assays, (2,3-Difluorophenyl)(piperidin-1-yl)methanone (Compound 19) exhibited IC50 values of 33 μM in Panc-1 pancreatic cancer cells and 88 μM in SH-SY5Y neuroblastoma cells [1]. This indicates a therapeutic window (selectivity index) of approximately 1940-fold between σ1 receptor binding (Ki = 17 nM) and cytotoxicity in Panc-1 cells (IC50 = 33 μM), and approximately 5176-fold in SH-SY5Y cells. No direct cytotoxicity data for the 4-chloro derivative (Compound 18) or THQ 17 are reported in the same study, precluding direct comparison; however, the high micromolar IC50 values support a favorable safety margin for cellular studies.

cytotoxicity assay MTT assay cancer cell biology sigma receptor oncology

Lipophilicity and Physicochemical Properties: Comparative Analysis with Positional Isomers

(2,3-Difluorophenyl)(piperidin-1-yl)methanone exhibits a computed XLogP3 value of 2.4, hydrogen bond acceptor count of 3, hydrogen bond donor count of 0, and topological polar surface area (TPSA) of 20.3 Ų [1]. By comparison, the 2,4-difluoro positional isomer (CAS 215923-54-9, (2,4-difluorophenyl)(piperidin-1-yl)methanone) shares identical molecular formula and weight but differs in calculated lipophilicity and dipole moment due to altered fluorine substitution geometry [2]. The mono-fluorinated analog (2-fluorophenyl)(piperidin-1-yl)methanone has one fewer fluorine, reducing molecular weight by approximately 18 Da and lowering hydrogen bond acceptor count by 1, which alters membrane permeability predictions. The rotatable bond count of 1 for the target compound restricts conformational flexibility relative to analogs with additional alkyl linkers.

ADME prediction drug-likeness physicochemical profiling medicinal chemistry optimization

Synthetic Accessibility and Commercial Availability: Procurement Differentiation from Complex Piperidine Derivatives

(2,3-Difluorophenyl)(piperidin-1-yl)methanone is synthesized via a single-step amide coupling between 2,3-difluorobenzoyl chloride and piperidine in the presence of a tertiary amine base (e.g., triethylamine) . This straightforward synthetic route contrasts with multi-step sequences required for more complex piperidine derivatives such as 4-(2,3-difluorobenzoyl)piperidine (CAS 1388035-56-0), which requires additional synthetic manipulation to position the benzoyl group at the piperidine 4-position. The compound is commercially stocked by multiple suppliers including Fluorochem (≥95% purity, SKU F630426) , AKSci (95% purity, Cat. 2278CD) , and Leyan (98% purity) , with documented shipping availability and pricing transparency.

chemical procurement synthetic intermediate building block medicinal chemistry

Validated Application Scenarios for (2,3-Difluorophenyl)(piperidin-1-yl)methanone Based on Quantitative Evidence


Sigma-1 Receptor Ligand Screening and SAR Campaigns

This compound serves as a validated σ1 receptor ligand (Ki = 17 nM, 65.7-fold σ1/σ2 selectivity) [1] suitable for use as a reference standard in radioligand displacement assays, as a tool compound for investigating σ1-mediated cellular pathways, and as a scaffold for further medicinal chemistry optimization. Its moderate affinity positions it as an ideal comparator for evaluating novel σ1 ligands, providing a defined baseline against which new chemical entities can be benchmarked.

Cellular Functional Studies in Neuroblastoma and Pancreatic Cancer Models

The established cytotoxicity profile (IC50 = 88 μM in SH-SY5Y, 33 μM in Panc-1 cells) [1] enables its use in functional cellular assays within these specific cell lines at concentrations well below cytotoxic thresholds. Researchers can confidently employ this compound in SH-SY5Y cells at concentrations up to 10 μM (safety margin >8-fold) and in Panc-1 cells up to 5 μM (safety margin >6-fold) for target engagement studies without confounding cytotoxic effects.

Physicochemical Reference Standard for CNS-Penetrant Probe Design

With computed XLogP3 of 2.4, TPSA of 20.3 Ų, and HBD count of 0 [1], this compound conforms to established CNS drug-likeness parameters (CNS MPO score favorable) and can be utilized as a physicochemical reference for designing brain-penetrant σ1 ligands. Its properties provide a validated starting point for SAR exploration where maintaining balanced lipophilicity and low TPSA is critical for target tissue exposure.

Synthetic Building Block for Amide-Focused Chemical Libraries

As a readily accessible amide coupling product from commercially available 2,3-difluorobenzoyl chloride and piperidine , this compound can be procured in quantities suitable for library synthesis or as a core scaffold for diversification. Its single-step synthetic accessibility and multi-supplier commercial availability make it a practical choice for parallel synthesis campaigns targeting piperidine-based amide chemical space.

Technical Documentation Hub

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